4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis[N-(3-methylbutyl)aniline]
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Overview
Description
4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis[N-(3-methylbutyl)aniline] is a chemical compound with the molecular formula C14H12N4O. It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.
Preparation Methods
The synthesis of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis[N-(3-methylbutyl)aniline] typically involves the reaction of hydrazides with carboxylic acids, aldehydes, or acid chlorides, followed by cyclization of the resulting acylhydrazine by the action of a dehydrating agent, such as thionyl chloride (SOCl2), phosphoryl chloride (POCl3), or phosphoric anhydride (P4O10) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis[N-(3-methylbutyl)aniline] undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis[N-(3-methylbutyl)aniline] has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its potential use in treating various diseases and medical conditions.
Industry: The compound is used in the production of polymers, dyes, and other industrial materials.
Mechanism of Action
The mechanism of action of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis[N-(3-methylbutyl)aniline] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis[N-(3-methylbutyl)aniline] can be compared with other similar compounds, such as:
- 2,5-Bis(4-aminophenyl)-1,3,4-oxadiazole
- 3,3’-Bi(1,2,4-oxadiazole)-5,5’-diylbis(methylene)dinitrate
- 5,5’-Bis(trinitromethyl)-3,3’-bi(1,2,4-oxadiazole)
These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis[N-(3-methylbutyl)aniline] lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
141815-66-9 |
---|---|
Molecular Formula |
C24H32N4O |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-(3-methylbutyl)-4-[5-[4-(3-methylbutylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C24H32N4O/c1-17(2)13-15-25-21-9-5-19(6-10-21)23-27-28-24(29-23)20-7-11-22(12-8-20)26-16-14-18(3)4/h5-12,17-18,25-26H,13-16H2,1-4H3 |
InChI Key |
UKXSFBOLCCYJRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)NCCC(C)C |
Origin of Product |
United States |
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